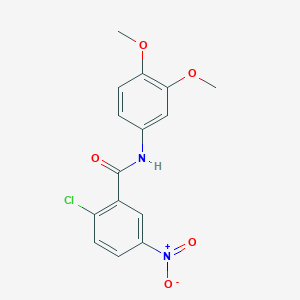
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential use in scientific research. This compound is a potent agonist of the CB1 receptor, which is a key target for the therapeutic effects of cannabis. In
Scientific Research Applications
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has been extensively studied for its potential use in scientific research. It has been used as a tool compound to study the CB1 receptor and its signaling pathways. 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has also been used to investigate the effects of cannabinoids on various physiological and biochemical processes, such as pain perception, appetite regulation, and immune function.
Mechanism of Action
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. When 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide binds to the CB1 receptor, it activates a signaling cascade that leads to the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate pain perception, appetite regulation, and immune function. 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has also been shown to have neuroprotective effects and to modulate the release of various neurotransmitters, such as dopamine, serotonin, and glutamate.
Advantages and Limitations for Lab Experiments
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 receptor, which allows for precise modulation of the receptor. 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide is also stable and can be easily synthesized in large quantities. However, 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has some limitations for use in lab experiments. It is a synthetic compound and may not fully replicate the effects of natural cannabinoids. Additionally, 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has been shown to have some off-target effects, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide. One area of interest is the development of more potent and selective agonists of the CB1 receptor. Another area of interest is the investigation of the potential therapeutic applications of 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide, such as in the treatment of pain, appetite disorders, and neurodegenerative diseases. Additionally, future research could focus on the effects of 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide on other physiological and biochemical processes, such as cardiovascular function and inflammation.
Conclusion:
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide is a synthetic cannabinoid compound that has been extensively studied for its potential use in scientific research. It is a potent agonist of the CB1 receptor and has been used to investigate the effects of cannabinoids on various physiological and biochemical processes. 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide has several advantages for use in lab experiments, but also has some limitations. Future research on 2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide could focus on the development of more potent and selective agonists of the CB1 receptor, as well as the investigation of its potential therapeutic applications.
Synthesis Methods
2-(2-bromo-4-isopropylphenoxy)-N-cyclopentylacetamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-4-isopropylphenol with cyclopentylamine, followed by acetylation with acetic anhydride. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
properties
IUPAC Name |
2-(2-bromo-4-propan-2-ylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11(2)12-7-8-15(14(17)9-12)20-10-16(19)18-13-5-3-4-6-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKKVKWMGHHPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-bromo-4-(propan-2-yl)phenoxy]-N-cyclopentylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2,5-dichlorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720291.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)


![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)

![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)


![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)